2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thienyl group, and a pyrrolone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolone core, followed by the introduction of the thienyl and imidazole groups. Key steps may include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the Thienyl Group: This step often involves a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the thienyl group to the pyrrolone core.
Attachment of the Imidazole Group: The imidazole ring can be introduced through a nucleophilic substitution reaction or a condensation reaction with an appropriate imidazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole and thienyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.
Scientific Research Applications
4-Acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Material Science: Its unique electronic properties may make it useful in the development of new materials, such as organic semiconductors or sensors.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring, in particular, is known to interact with various biological targets, including histidine residues in proteins. The thienyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Thiazole: A heterocyclic compound similar to imidazole but with a sulfur atom.
Pyrrole: A five-membered heterocycle similar to the pyrrolone core.
Uniqueness
4-Acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both an imidazole ring and a thienyl group in the same molecule is relatively rare and may result in unique reactivity and biological activity.
Properties
CAS No. |
889956-08-5 |
---|---|
Molecular Formula |
C15H15N3O3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H15N3O3S/c1-9(19)12-13(11-3-2-6-22-11)18(15(21)14(12)20)5-4-10-7-16-8-17-10/h2-3,6-8,13,20H,4-5H2,1H3,(H,16,17) |
InChI Key |
KPFIDEQPBSSMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CS2)CCC3=CN=CN3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.